molecular formula C15H14O2 B085878 Benzyl phenylacetate CAS No. 102-16-9

Benzyl phenylacetate

Cat. No.: B085878
CAS No.: 102-16-9
M. Wt: 226.27 g/mol
InChI Key: MIYFJEKZLFWKLZ-UHFFFAOYSA-N
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Description

Benzyl phenylacetate is an organic compound with the molecular formula C15H14O2. It is a colorless to almost colorless liquid with a sweet, floral (jasmine-rose) odor and a slight honey-like taste . This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma and stability.

Scientific Research Applications

Benzyl phenylacetate has a wide range of applications in scientific research:

Safety and Hazards

Benzyl phenylacetate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also important to ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Benzyl phenylacetate is a chemical compound with the molecular formula C15H14O2 . It’s worth noting that its related compounds, such as benzoic acid and benzylpenicillin, interact with various biological targets. For instance, benzoic acid acts as an antimicrobial food additive , and benzylpenicillin (Penicillin G) targets penicillin-binding proteins located inside the bacterial cell wall .

Mode of Action

It’s known that esters like this compound react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Biochemical Pathways

For instance, phenylacetate is involved in the bacterial catabolism of phenylalanine via phenylacetate . In this pathway, intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase .

Pharmacokinetics

For instance, phenylacetate administered as a 30-min infusion in children with refractory cancer showed a half-life of 55±18 min at the 1.8 g/m^2 dose and 77±22 min at the 2.5 g/m^2 dose . The clearance of phenylacetate was 66±33 ml/min per m^2 at the 1.8 g/m^2 dose and 60±24 ml/min per m^2 at the 2.5 g/m^2 dose .

Result of Action

It’s known that this compound has a sweet, floral (jasmine-rose) odor and a slight honey-like taste . It’s used quite commonly in flavor formulations, for imitation Butter, Caramel, Fruit, Honey, etc .

Action Environment

The action environment of this compound can influence its stability and efficacy. For instance, it’s soluble in alcohol, chloroform, and ether . It’s also important to note that this compound is an ester, and esters react with acids to liberate heat along with alcohols and acids . Therefore, the presence of acids in the environment could potentially influence the stability and action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl phenylacetate is typically synthesized through the direct esterification of benzyl alcohol with phenylacetic acid. The reaction involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors where benzyl alcohol and phenylacetic acid are mixed with an acid catalyst. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of this compound derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: this compound derivatives.

    Reduction: Benzyl alcohol and phenylacetic acid.

    Substitution: Various substituted this compound compounds.

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a similar floral aroma but different chemical properties.

    Phenylacetic acid: The acid precursor used in the synthesis of benzyl phenylacetate.

    Benzyl alcohol: The alcohol precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its combination of a benzyl group and a phenylacetate group, which imparts distinct chemical and physical properties. Its stability and pleasant aroma make it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

benzyl 2-phenylacetate
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InChI

InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
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InChI Key

MIYFJEKZLFWKLZ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2
Source PubChem
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Molecular Formula

C15H14O2
Record name BENZYL PHENYLACETATE
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DSSTOX Substance ID

DTXSID6024597
Record name Benzyl phenylacetate
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Molecular Weight

226.27 g/mol
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Physical Description

Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992), colourless liquid with a sweet, honey-floral odour
Record name BENZYL PHENYLACETATE
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Boiling Point

318.00 to 320.00 °C. @ 760.00 mm Hg
Record name Phenylmethyl benzeneacetate
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1 (NTP, 1992) - Denser than water; will sink, 1.094-1.100
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CAS No.

102-16-9
Record name BENZYL PHENYLACETATE
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Record name Benzyl phenylacetate
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Record name Benzyl phenylacetate
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Record name Benzeneacetic acid, phenylmethyl ester
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Record name Benzyl phenylacetate
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Synthesis routes and methods I

Procedure details

A solution of phenyl acetic acid (27.2 g.), benzyl alcohol (21.6 g.) and p-toluenesulfonic acid (380 mg.) in 100 ml. of toluene was heated under reflux under a Dean-Stark trap until the theoretical (3.6 ml.) quantity of water had been collected. On cooling, the solution was washed with dilute NaHCO3 and saturated NaCl and solvent was removed in vacuo. The resulting oil was distilled at 125°-129° (0.4 torr)1 to give pure benzyl phenylacetate, 37.7 g. (83% yield). ##STR229##
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
380 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspended ethyl ether (2 ml) solution of 2-chloro-1-methylpyridinium iodide (306 mg, 1.2 mmol) was added a mixture of benzyl alcohol (108 mg, 1.0 mmol), phenylacetic acid (136 mg, 1.0 mmol) and tri-n-butylamine (444 mg, 2.4 mmol) in ethyl ether (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and benzyl phenylacetate was isolated in 97% yield.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspended CH2Cl2 (2 ml) solution of 1-ethyl-2-iodoquinolinium iodide (493 mg, 1.2 mmol) was added a mixture of benzyl alcohol (108 mg, 1.0 mmol), phenylacetic acid (136 mg, 1.0 mmol) and tri-n-butylamine (444 mg, 2.4 mmol) in CH2Cl2 (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and benzyl phenylacetate was isolated in 95% yield.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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